- Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

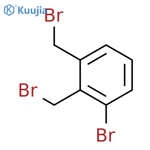

2-Benzyl-4-bromoisoindoline structure

상품 이름:2-Benzyl-4-bromoisoindoline

CAS 번호:923590-78-7

MF:C15H14BrN

메가와트:288.182363033295

MDL:MFCD13183764

CID:736595

PubChem ID:52988158

2-Benzyl-4-bromoisoindoline 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Benzyl-4-bromoisoindoline

- 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-

- 2-benzyl-4-bromo-1,3-dihydroisoindole

- 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)

- 4-Bromo-2-benzylisoindoline

- CS-0321818

- SB64260

- MFCD13183764

- DTXSID80681058

- AKOS015839186

- AS-42027

- SCHEMBL629986

- DB-079290

- PXCBVDGJELFHKH-UHFFFAOYSA-N

- 923590-78-7

- 2-benzyl-4-bromo-isoindoline

- HKP0288

- 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole

-

- MDL: MFCD13183764

- 인치: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2

- InChIKey: PXCBVDGJELFHKH-UHFFFAOYSA-N

- 미소: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1

계산된 속성

- 정밀분자량: 287.03100

- 동위원소 질량: 287.031

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 2

- 복잡도: 249

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 3.2A^2

- 소수점 매개변수 계산 참조값(XlogP): 3.5

실험적 성질

- 밀도: 1.412

- 비등점: 354 °C at 760 mmHg

- 플래시 포인트: 167.9 °C

- PSA: 3.24000

- LogP: 3.90280

2-Benzyl-4-bromoisoindoline 보안 정보

2-Benzyl-4-bromoisoindoline 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Benzyl-4-bromoisoindoline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | B537978-10mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Ambeed | A671771-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$270.0 | 2024-04-16 | |

| A2B Chem LLC | AI61778-100mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 100mg |

$130.00 | 2024-05-20 | |

| 1PlusChem | 1P00IHKI-250mg |

1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)- |

923590-78-7 | 95% | 250mg |

$134.00 | 2023-12-15 | |

| Crysdot LLC | CD11012811-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$309 | 2024-07-19 | |

| Crysdot LLC | CD11012811-10g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 10g |

$1037 | 2024-07-19 | |

| Crysdot LLC | CD11012811-25g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 25g |

$1870 | 2024-07-19 | |

| eNovation Chemicals LLC | K13987-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 5g |

$940 | 2025-02-26 | |

| eNovation Chemicals LLC | K05400-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | >95% | 5g |

$990 | 2025-02-18 | |

| eNovation Chemicals LLC | Y0991355-10g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 10g |

$925 | 2024-08-02 |

2-Benzyl-4-bromoisoindoline 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt

참조

- Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor, Journal of Medicinal Chemistry, 2010, 53(6), 2443-2463

Synthetic Routes 3

반응 조건

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

참조

- Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Synthetic Routes 4

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Toluene , Chlorobenzene ; rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

참조

- Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Synthetic Routes 6

반응 조건

참조

- Processes for preparing protease inhibitors of hepatitis c virus, United States, , ,

Synthetic Routes 7

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Toluene ; 10 - 12 h, 105 - 110 °C; 110 °C → rt

참조

- Process for preparation of 4-haloisoindoline hydrochlorides, China, , ,

Synthetic Routes 8

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

참조

- Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

Synthetic Routes 9

반응 조건

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

참조

- Preparation of macrocyclic compounds as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

참조

- Preparation of macrocyclic peptides as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

참조

- Preparation of peptidyl macrocyclic compounds as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 12

2-Benzyl-4-bromoisoindoline Raw materials

2-Benzyl-4-bromoisoindoline Preparation Products

2-Benzyl-4-bromoisoindoline 관련 문헌

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

5. Book reviews

923590-78-7 (2-Benzyl-4-bromoisoindoline) 관련 제품

- 2680812-43-3(tert-butyl N-2-fluoro-2-(1H-imidazol-4-yl)ethylcarbamate)

- 30314-63-7(2-(2-Methoxyphenyl)-1-phenylethanol)

- 2171723-90-1(4-{ethyl(thiophen-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1261904-18-0(3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid)

- 1266860-05-2(2-4-(aminomethyl)-5-propyl-1H-1,2,3-triazol-1-ylethan-1-ol)

- 1805309-38-9(3-(Bromomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol)

- 1797876-73-3(4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide)

- 1806952-45-3(2-Cyano-5-(difluoromethyl)-3-iodopyridine-4-sulfonamide)

- 1375303-81-3(1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one)

- 2228467-95-4(2-(3,3-dimethylcyclopentyl)ethanethioamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline

순결:99%

재다:1g

가격 ($):243.0